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molecular formula C10H12O2 B1582958 2-Methoxyphenylacetone CAS No. 5211-62-1

2-Methoxyphenylacetone

Cat. No. B1582958
M. Wt: 164.20 g/mol
InChI Key: GMBFNZCPZFVKAT-UHFFFAOYSA-N
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Patent
US08741901B2

Procedure details

A solution of 2-methoxyphenylacetone (5 g, 30.5 mmol) in N,N-dimethylformamide dimethyl acetal (8.7 ml, 73.1 mmol) was stirred at 80° C. for 4 hours. The mixture was concentrated under vacuum. The resulting residue was dissolved in dichloromethane (40 ml), cooled to 0° C. and treated with a solution of boron tribromide (5 ml, 52.9 mmol) in dichloromethane (10 ml). After stirring at 0° C. for 1 hour, additional boron tribromide (5 ml, 52.9 mmol) was added. The mixture was stirred at 0° C. for 10 more minutes and was poured into a mixture of ice and saturated aqueous sodium bicarbonate. The resulting mixture was extracted with dichloromethane three times. The combined organic extracts were washed with water once and dried over anhydrous sodium sulfate to give 3-acetylbenzofuran (4.7 g, 96%, 94.5% AUC HPLC): 1H NMR (300 MHz, CDCl3) δ 8.16-8.19 (m, 2H), 7.44-7.48 (m, 1H), 7.29-7.32 (m, 2H), 2.50 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[O:12])[CH3:11].COC(OC)N(C)C.B(Br)(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[C:10]([C:9]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH:1]=1)(=[O:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(C)=O
Name
Quantity
8.7 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in dichloromethane (40 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 10 more minutes
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane three times
WASH
Type
WASH
Details
The combined organic extracts were washed with water once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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